Ropivacaine Mesylater
Description
Historical Context and Development Rationale
The development of ropivacaine (B1680718) was a direct response to a clinical need for a safer long-acting local anesthetic. Initial synthesis efforts date back to the late 1970s and early 1980s, with its introduction into clinical practice occurring in 1996. mdpi.come-century.us The primary impetus for its creation was the evidence of severe cardiotoxicity associated with bupivacaine (B1668057), particularly after accidental intravascular injection. scispace.com
The core of ropivacaine's development lies in stereochemistry. Bupivacaine is a racemic mixture, containing equal amounts of two enantiomers (spatial isomers): the S(-) and R(+) forms. scispace.commattioli1885journals.com Research demonstrated that the R(+) enantiomer was primarily responsible for the toxic side effects. nih.gov This understanding led to the strategic development of ropivacaine as a pure S(-) enantiomer, a technological advancement aimed at reducing the potential for cardiac and central nervous system (CNS) toxicity. mdpi.comscispace.comnih.gov At the time of its marketing, commercial preparations of ropivacaine consisted of more than 99% of the S-form. mdpi.com
Structurally, ropivacaine is an amino amide of the pipecoloxylidide group and is closely related to bupivacaine and mepivacaine (B158355). mdpi.comscispace.commattioli1885journals.com The key chemical distinction is the N-alkyl substituent on the piperidine (B6355638) ring; ropivacaine has a propyl group, whereas bupivacaine has a butyl group. frontiersin.orgscispace.comnih.gov This modification results in ropivacaine having lower lipophilicity (fat solubility) compared to bupivacaine. musechem.comnih.govresearchgate.net This reduced lipophilicity, combined with its single enantiomer formulation, is central to its improved safety profile, as it is less likely to penetrate large myelinated motor fibers and has a lower propensity for cardiotoxicity. musechem.comnih.govresearchgate.net
Academic Significance and Research Trajectory
The academic significance of Ropivacaine Mesylate is substantial, with a research trajectory that has evolved from initial characterization to exploring novel applications. The number of publications related to ropivacaine has seen a significant increase since 2000, indicating growing scholarly interest. nih.govfrontiersin.org
Key Research Areas:
Comparative Efficacy and Safety: A vast body of research is dedicated to comparative studies between ropivacaine and bupivacaine. scispace.com These studies consistently show that ropivacaine has a higher threshold for CNS and cardiac toxicity. frontiersin.orgnih.gov A notable finding is ropivacaine's greater degree of motor-sensory differentiation, meaning it can provide effective pain relief with less motor blockade, a desirable feature when motor function needs to be preserved. nih.govresearchgate.net
Mechanism of Action: Research has elucidated that ropivacaine, like other local anesthetics, functions by reversibly inhibiting sodium ion influx in nerve fibers, which blocks the conduction of pain signals. musechem.comnih.gov This primary action is potentiated by a dose-dependent inhibition of potassium channels. nih.gov
Pharmacokinetic Studies: Academic investigations have thoroughly mapped the pharmacokinetics of ropivacaine. It undergoes complete and biphasic absorption after epidural administration. nih.gov Metabolism occurs extensively in the liver, primarily via the cytochrome P450 enzymes CYP1A2 (leading to 3-OH-ropivacaine) and CYP3A4. mdpi.com
Enantiomeric Purity and Analysis: The fact that ropivacaine is a single enantiomer has driven research into chiral separation techniques. Academic studies have developed and validated enantioselective methods, such as high-performance thin-layer chromatography (HPTLC) and chiral high-performance liquid chromatography (HPLC), to quantify the enantiomeric purity of S-ropivacaine in pharmaceutical products, which is crucial for safety and efficacy. eurjchem.comresearchgate.net
Analytical Method Development: A significant research trajectory has focused on creating robust analytical methods for the biomonitoring of ropivacaine and its metabolites in biological fluids like plasma and urine. mdpi.com Techniques such as HPLC with UV detection (HPLC-UV), gas chromatography (GC), and particularly liquid chromatography-mass spectrometry (LC-MS/MS) are frequently studied and optimized for sensitivity, selectivity, and accuracy. mdpi.comfrontiersin.orgfrontiersin.org
Emerging Research and Future Directions: The research landscape for ropivacaine continues to expand. Current hotspots include the combination of ropivacaine with adjuvants like dexmedetomidine (B676) to prolong analgesia and the exploration of new nerve block techniques. frontiersin.org Another innovative research avenue is the development of sustained-release formulations, such as hydrogels and lipid-polymer hybrid nanoparticles, to extend the duration of action from a single administration. tandfonline.comdovepress.com Furthermore, preclinical studies are investigating the repurposing of ropivacaine for its potential therapeutic effects in cancer by inhibiting cancer cell migration and invasion. frontiersin.org Bibliometric analyses show that the United States and China are leading contributors to ropivacaine research. nih.govfrontiersin.org
Data Tables
Table 1: Physicochemical and Pharmacological Property Comparison
| Property | Ropivacaine | Bupivacaine | Significance of Difference |
| Chemical Class | Amino Amide (Pipecoloxylidide) | Amino Amide (Pipecoloxylidide) | Both belong to the same chemical family. mdpi.comscispace.com |
| Stereochemistry | Pure S(-) Enantiomer | Racemic Mixture (50% R(+), 50% S(-)) | Ropivacaine's single enantiomer form is designed to reduce toxicity associated with the R(+) enantiomer. scispace.comnih.gov |
| Lipophilicity | Lower | Higher | Ropivacaine's lower lipid solubility contributes to its reduced potential for cardiotoxicity and greater motor-sensory differentiation. musechem.comnih.govresearchgate.net |
| pKa (at 25°C) | 8.07 | ~8.1 | Similar pKa values result in a comparable onset time of action under many clinical conditions. mdpi.com |
| Protein Binding | ~94% | ~95% | Both are highly protein-bound, contributing to their long duration of action. researchgate.net |
| Toxicity Profile | Lower cardiotoxicity and CNS toxicity | Higher potential for cardiotoxicity and CNS toxicity | Ropivacaine has a significantly higher threshold for systemic toxicity, making it a safer alternative. musechem.comfrontiersin.orgnih.gov |
Table 2: Overview of Academic Research on Analytical Methods for Ropivacaine
| Analytical Technique | Matrix | Purpose | Key Findings/Features |
| HPLC-UV | Plasma | Pharmacokinetic studies | A reliable method for quantification, with calibration ranges typically between 25-1000 ng/mL. mdpi.com |
| LC-MS/MS | Plasma, Cerebrospinal Fluid | Biomonitoring, metabolite analysis | Offers high selectivity and sensitivity for detecting ropivacaine and its main metabolite (3-OH-ropivacaine) at low concentrations. mdpi.comfrontiersin.orgresearchgate.net |
| Gas Chromatography (GC-MS) | Plasma, Urine, Tissues | Bioanalytical studies | A highly selective and reliable method with good precision for determining total ropivacaine concentration. nih.gov |
| Chiral HPTLC | Pharmaceutical Formulations | Enantiomeric purity testing | Capable of separating R- and S-enantiomers to ensure the purity of the active S-form in drug products. eurjchem.com |
| Equilibrium-Dialysis with LC-MS | Plasma | Determination of free (unbound) drug concentration | A specialized method to measure the pharmacologically active unbound fraction of the drug, crucial in populations like neonates. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Studies
Synthetic Pathways and Methodologies
The production of ropivacaine (B1680718) involves sophisticated synthetic strategies to ensure high purity and enantioselectivity. Various methodologies have been developed, ranging from classical batch reactions to modern continuous flow processes, each employing advanced chemical techniques.
Achieving the correct stereochemistry is critical for ropivacaine's function. Several enantioselective strategies have been successfully employed.
One prominent method is the iridium-catalyzed asymmetric hydrogenation of 2-alkoxycarbonyl pyridinium (B92312) salts. rsc.orgrsc.org This approach provides a direct and sustainable route to the key chiral intermediate, (S)-piperidine-2-carboxylate, with excellent yields and high enantioselectivity. rsc.orgrsc.org The reaction proceeds under mild conditions and is effective for producing both the (S)-enantiomer for ropivacaine and the (R)-enantiomer for other applications. rsc.org
Another innovative technique is the catalytic dynamic resolution (CDR) of racemic 2-lithio-N-Boc-piperidine. acs.orgnih.gov This method uses a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating racemic starting material. Quenching the reaction with 2,6-dimethylphenyl isocyanate affords the desired (S)-amide intermediate in high yield and with exceptional enantiomeric purity (>99:1 er). acs.orgnih.gov This intermediate is then deprotected and alkylated to yield (S)-ropivacaine. acs.org
The "cation pool" strategy represents another advanced approach. researchgate.net This electrochemical method involves the anodic oxidation of a cyclic N-carbamate bearing a chiral auxiliary, such as 8-phenylmenthyl, to generate an N-acyliminium ion in situ. researchgate.net This reactive intermediate is then trapped with a nucleophile, with the reaction's stereoselectivity guided by the chiral auxiliary and enhanced by co-catalysts like β-cyclodextrin. researchgate.net
Comparison of Enantioselective Synthesis Methods for Ropivacaine Intermediates
| Method | Key Reagents/Catalysts | Key Intermediate | Reported Enantiomeric Excess (ee) or Ratio (er) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂, (R,R)-BDPP (chiral ligand) | (S)-piperidine-2-carboxylate derivative | 92% ee | rsc.org |
| Catalytic Dynamic Resolution (CDR) | s-BuLi, TMEDA, Chiral Ligand 9 | (S)-N-Boc-N'-(2,6-dimethylphenyl)piperidine-2-carboxamide | >99:1 er | acs.orgnih.gov |
| "Cation Pool" / Anodic Oxidation | 8-phenylmenthyl (chiral auxiliary), TMSOTf, β-cyclodextrin | N-acyliminium ion derivative | Excellent stereoselectivity | researchgate.net |
The synthesis of ropivacaine has been adapted to both traditional batch processing and modern continuous flow technology, with the latter offering significant advantages in efficiency and sustainability. rsc.orgrsc.org
Batch synthesis involves sequential reactions in a single vessel. For ropivacaine, a typical batch process involves the asymmetric hydrogenation of the pyridine (B92270) substrate, followed by amidation and N-alkylation in separate steps. rsc.orgchemicalbook.com While effective, batch processes can have longer reaction times and be more difficult to scale up. rsc.orgresearchgate.net
Continuous flow synthesis , by contrast, involves pumping the reactants through a series of tubes or microreactors where the chemical transformations occur. researchgate.net This technique has been successfully applied to the synthesis of ropivacaine, significantly reducing reaction times compared to batch methods. rsc.org For instance, the final N-alkylation step to produce ropivacaine was completed in 60 minutes under flow conditions, a marked improvement over batch processing. rsc.org Continuous flow offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making it an attractive platform for pharmaceutical manufacturing. researchgate.netresearchgate.net
Batch vs. Continuous Flow Synthesis of Ropivacaine
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| N-Alkylation Reaction Time | Longer (hours) | Significantly shorter (e.g., 60 minutes) | rsc.org |
| N-Alkylation Yield | High (e.g., 94%) | Excellent (e.g., 97%) | rsc.org |
| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and pressure | researchgate.net |
| Scalability | Can be challenging | Easier to scale up by running the system for longer | researchgate.netresearchgate.net |
| Safety | Potential for thermal runaway in large volumes | Higher safety due to small reaction volumes | researchgate.net |
The synthesis of ropivacaine and its analogues benefits from a range of advanced organic chemistry techniques that enable the construction of its specific three-dimensional structure. kashanu.ac.ir
Transition-metal catalysis is fundamental to many modern synthetic routes. kashanu.ac.ir The iridium-catalyzed asymmetric hydrogenation is a prime example, where a chiral transition metal complex orchestrates the stereoselective addition of hydrogen. rsc.orgrsc.org Palladium-catalyzed cross-coupling reactions are also crucial in the synthesis of various derivatives and complex molecules. kashanu.ac.ir
Sonochemistry , the application of ultrasound to chemical reactions, offers another advanced method. psu.edu The synthesis of ropivacaine hydrochloride has been achieved under ultrasonic irradiation, which can accelerate reaction rates, improve yields, and allow for milder reaction conditions compared to conventional heating. psu.eduresearchgate.net This is attributed to the phenomenon of acoustic cavitation, which enhances mass transfer and energy distribution. psu.edu
Supramolecular co-catalysis has been used to improve stereoselectivity in certain syntheses. In the "cation pool" method, the use of β-cyclodextrin as a host molecule helps to create a chiral microenvironment around the reactive intermediate, enhancing the stereochemical control of the reaction. researchgate.net
The synthesis of ropivacaine relies on highly selective chemical transformations to modify specific parts of the molecule without affecting others. Two key selective substitutions are the formation of the amide bond and the N-alkylation of the piperidine (B6355638) ring.
The amidation step involves coupling the chiral pipecolic acid derivative with 2,6-dimethylaniline. chemicalbook.com This is often achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), which then reacts selectively with the aniline (B41778) to form the amide bond. chemicalbook.compsu.edu
The final step in many syntheses is the N-alkylation of the piperidine nitrogen. This is typically accomplished by reacting the (S)-pipecoloxylidide intermediate with an alkylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate (K₂CO₃). acs.orggoogle.com The reaction selectively adds the propyl group to the secondary amine of the piperidine ring to yield the final ropivacaine molecule. rsc.orgacs.org
Ropivacaine Mesylate as a Precursor in Novel Therapeutic Agent Design
The well-defined structure-activity relationship of ropivacaine makes it an excellent lead compound for the design of new therapeutic agents. nih.govnewdrugapprovals.org Researchers use the ropivacaine molecule as a scaffold, systematically modifying its structure to explore how changes to its different components—the aromatic ring, the amide linkage, and the piperidine ring—affect its biological activity. nih.govresearchgate.net This approach aims to develop analogues with improved properties, such as enhanced potency, longer duration of action, or a different pharmacological profile. researchgate.net For example, studies have been conducted where the propyl group on the piperidine nitrogen is replaced with different alkyl or functional groups, or where the methyl groups on the phenyl ring are altered. newdrugapprovals.org This research highlights ropivacaine's role not just as a drug, but as a foundational structure for drug discovery. nih.govresearchgate.net
Research into Ropivacaine Mesylate Derivatives
Extensive research has been conducted into the synthesis and evaluation of ropivacaine derivatives to develop new local anesthetic agents. nih.govresearchgate.net These studies involve targeted modifications of the ropivacaine structure.
One line of research has focused on synthesizing analogues by altering the substituents on the aromatic ring or replacing the N-propyl group on the piperidine with other moieties. newdrugapprovals.org In one study, two series of ropivacaine analogues were synthesized. researchgate.net Most of the synthesized compounds demonstrated local anesthetic characteristics, and one derivative in particular, compound 4l , showed efficacy comparable to ropivacaine in sciatic nerve block, infiltration, and spinal anesthetic models. researchgate.net These investigations provide valuable insights into the structure-activity relationships of this class of molecules, guiding the future design of anesthetics. nih.govresearchgate.net
Selected Ropivacaine Derivatives and Research Findings
| Compound Series | Structural Modification | Key Finding | Reference |
|---|---|---|---|
| Series 4a–4i | Replacement of the N-propyl group on the piperidine ring with various other substituents. | Identified compounds with significant local anesthetic activity. | newdrugapprovals.org |
| Series 4a–4q, 7a–7c | Alterations to both the N-alkyl group and substituents on the aromatic ring. | Compound 4l showed potency comparable to ropivacaine in multiple anesthetic models. | researchgate.net |
| N-alkyl derivatives of proline aniline | Modification of the tetrahydropyrrole ring and the benzene (B151609) ring. | Exploration of structure-activity relationships for both local anesthetic and antiarrhythmic activities. | nih.gov |
Molecular Pharmacology and Mechanism of Action Research
Ion Channel Modulation
The principal mechanism of action for ropivacaine (B1680718), like other local anesthetics, is the modulation of ion channel function, primarily voltage-gated sodium channels and, to a significant extent, various potassium channels. nih.govmusechem.com
Voltage-Gated Sodium Channel Inhibition and Influx Prevention
Ropivacaine's primary anesthetic effect is achieved through the reversible inhibition of voltage-gated sodium channels in neuronal membranes. musechem.comnih.gov By binding to these channels, it blocks the transient influx of sodium ions that is essential for the initiation and propagation of an action potential. patsnap.comnih.govdrugbank.com This action effectively prevents the depolarization of the nerve fiber, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation in the targeted area. musechem.comdrugbank.com
Research into ropivacaine's interaction with different subtypes of sodium channels has revealed a degree of selectivity. Studies on rat dorsal root ganglion (DRG) neurons, which contain both tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) sodium channels, have shown that ropivacaine preferentially blocks TTX-R channels. nih.gov This is significant because TTX-R channels are predominantly found in small, nociceptive neurons (C-fibers), while TTX-S channels are more common in larger motor neurons (A-fibers). nih.govnih.gov This preferential action on TTX-R channels may underlie the differential sensory-motor blockade observed clinically, where ropivacaine produces a strong sensory block with less pronounced motor impairment. nih.govnih.gov The lower lipophilicity of ropivacaine compared to agents like bupivacaine (B1668057) is also thought to contribute to this selectivity, as it is less likely to penetrate the myelin sheaths of large motor fibers. nih.govncats.iomusechem.com
| Channel Subtype | Reported IC50 | Cell/Tissue Type | Source |
|---|---|---|---|
| Tetrodotoxin-Resistant (TTX-R) Na+ Channel | 54 ± 14 µM | Rat Dorsal Root Ganglion Neurons | nih.gov |
| Tetrodotoxin-Sensitive (TTX-S) Na+ Channel | 116 ± 35 µM | Rat Dorsal Root Ganglion Neurons | nih.gov |
| Sodium channel protein type V alpha subunit | 2.73 µM | Not Specified | ncats.io |
Potassium Channel Modulation (e.g., K2P TREK-1, other potassium channels)
In addition to its effects on sodium channels, ropivacaine also modulates the activity of various potassium channels, an action that can potentiate its primary anesthetic mechanism. nih.govnih.gov
One notable target is the two-pore domain potassium (K2P) channel TREK-1. medchemexpress.comnih.govmedchemexpress.com These channels contribute to the background or "leak" potassium currents that help establish the resting membrane potential in neurons. embopress.org Research has demonstrated that ropivacaine inhibits TREK-1 channels in a concentration-dependent and reversible manner. nih.gov The inhibition of TREK-1 and other potassium channels can lead to membrane depolarization, which may contribute to both the blockade of neuronal conduction and potential side effects. nih.gov
Ropivacaine also affects other types of potassium channels. Studies on cloned human cardiac potassium channels (hKv1.5) have shown that ropivacaine acts as an open-channel blocker with an apparent dissociation constant (KD) of 80 µM. nih.gov Furthermore, ropivacaine has been found to inhibit sarcolemmal adenosine (B11128) triphosphate-sensitive (KATP) channels in a stereoselective and tissue-specific manner. nih.gov It blocks cardiac KATP channels more potently than vascular KATP channels. nih.gov In contrast, some studies suggest ropivacaine can also be associated with the activation of voltage-dependent and calcium-activated potassium channels, which may be part of a negative feedback mechanism in vascular smooth muscle. nih.gov
| Channel Type | Effect | Reported Value (IC50/KD) | Cell/Tissue Type | Source |
|---|---|---|---|---|
| K2P TREK-1 | Inhibition | 402.7 ± 31.8 µM (IC50) | COS-7 Cells | nih.gov |
| hKv1.5 (human cardiac) | Inhibition (Open Channel Block) | 80 ± 4 µM (KD) | Ltk Cells | nih.gov |
| Cardiac KATP Channels | Inhibition | 249 µM (IC50) | Not Specified | nih.gov |
Mechanisms of Channel Inactivation and Allosteric Modulation
The interaction of ropivacaine with ion channels is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). nih.gov Like other amide local anesthetics, ropivacaine preferentially binds to sodium channels when they are in the open or inactivated state, rather than the resting state. nih.gov This property is responsible for the "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation. nih.gov
Ropivacaine also influences the gating properties of the channels. It has been shown to shift the steady-state inactivation curve for both TTX-S and TTX-R sodium channels in the hyperpolarizing direction. nih.gov This means that at a given membrane potential, a larger fraction of channels will be in the non-conducting, inactivated state in the presence of the drug, thus enhancing the nerve block. For potassium channels like hKv1.5, ropivacaine acts as an open-channel blocker, and evidence suggests that the drug must unbind before the channel can close, a mechanism that slows the channel's deactivation. nih.gov
Receptor Binding Studies
The efficacy and selectivity of ropivacaine are determined by its specific interactions at the molecular level with its target ion channels.
Ligand-Receptor Interactions and Molecular Forces
Ropivacaine binds to a receptor site located within the inner pore of the ion channels. For voltage-gated sodium channels, the binding site is on the intracellular portion of the channel. patsnap.com Studies on potassium channels have provided more specific insights; for hKv1.5, binding is proposed to occur in the internal mouth of the ion pore. nih.gov Similarly, research on KATP channels indicates that mutations at the cytosolic end of the second transmembrane domain of the Kir6.2 subunit significantly reduce the binding affinity of local anesthetics, pinpointing this region as critical for interaction. nih.gov
The molecular forces governing these interactions are complex. A study investigating the interaction between ropivacaine and a self-assembling peptide (Q11) demonstrated that soluble ropivacaine monomers interacted with the peptide primarily through π-π stacking forces. nih.gov This type of non-covalent interaction, involving the aromatic rings of the drug and receptor, is likely a key component of its binding to channel proteins as well.
Binding Affinity and Selectivity Research
Research consistently demonstrates that ropivacaine exhibits selectivity in its binding affinities for different ion channels and channel subtypes. As noted, it has a significantly higher affinity for TTX-R sodium channels (IC50 of 54 µM) compared to TTX-S channels (IC50 of 116 µM), which contributes to its preferential sensory block. nih.gov
Stereoselectivity is another crucial aspect of its binding profile. Comparative studies on K2P TREK-1 channels established a potency rank order of bupivacaine (IC50 = 95.4 µM) > levobupivacaine (B138063) (IC50 = 126.1 µM) > ropivacaine (IC50 = 402.7 µM). nih.gov A similar stereoselective pattern was observed for KATP channels, where the racemic bupivacaine was more potent than its S-enantiomer levobupivacaine or ropivacaine. nih.gov This indicates that the specific three-dimensional structure of the local anesthetic molecule is a critical determinant of its binding affinity for these potassium channel targets.
Cellular and Subcellular Target Research
Ropivacaine undergoes extensive metabolism in the liver, a process primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.govnih.gov Research has identified two main CYP isozymes responsible for the biotransformation of ropivacaine: CYP1A2 and CYP3A4. nih.govnih.govmultispaninc.com These enzymes catalyze distinct metabolic pathways, leading to the formation of different metabolites.
The primary metabolic pathways are aromatic hydroxylation and N-dealkylation. nih.govnih.gov
The specific roles of these enzymes have been confirmed through various research methods, including studies with human liver microsomes, recombinant human P450s, and in vivo interaction studies using specific CYP inhibitors like fluvoxamine (B1237835) (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor). nih.govmultispaninc.com
| Enzyme | Metabolic Pathway | Primary Metabolite(s) | Relative Contribution |
|---|---|---|---|
| CYP1A2 | Aromatic Hydroxylation | 3'-hydroxy-ropivacaine | Major |
| CYP3A4 | N-dealkylation | 2',6'-pipecoloxylidide (PPX) | Minor |
| CYP3A4 | Aromatic Hydroxylation | 4'-hydroxy-ropivacaine | Minor |
Beyond its primary action on sodium channels, research indicates that ropivacaine can influence several intracellular signaling pathways, which may relate to its therapeutic effects and potential for neurotoxicity.
Calcium/calmodulin-dependent protein kinase II (CaMK II): Studies have investigated the effect of ropivacaine on the expression of CaMK II in dorsal root ganglion neurons. Research demonstrated that ropivacaine up-regulates the mRNA expression of all CaMK II subtypes (CaMK IIα, CaMK IIβ, CaMK IIδ, and CaMK IIγ). This effect was observed to be dependent on both the concentration and the duration of exposure to ropivacaine, suggesting that the CaMK II pathway may be involved in the mechanisms of nerve blockade or the neurotoxicity associated with the compound.
Fas/FasL Pathway: The Fas/FasL signaling pathway, a key regulator of apoptosis (programmed cell death), has been identified as a target of ropivacaine. In vitro studies using rat pheochromocytoma (PC12) cells showed that increasing concentrations of ropivacaine mesylate led to a significant increase in the expression of Fas, Fas Ligand (FasL), caspase-3, and caspase-8. These findings suggest that ropivacaine can induce neuronal apoptosis, and this neurotoxic effect may be mediated through the up-regulation of the Fas/FasL death receptor pathway. Further research indicates that activation of the MAPK/p38 signaling pathway contributes to this ropivacaine-induced upregulation of Fas.
Cyclic Adenosine Monophosphate (cAMP): The cAMP pathway is a crucial second messenger system involved in numerous cellular functions. Research has shown that ropivacaine can inhibit the production of cyclic-3',5'-adenosine monophosphate. nih.gov A study assessing cAMP production in human lymphocytes found that ropivacaine inhibited basal production as well as production stimulated by epinephrine (B1671497) and forskolin. nih.gov This inhibitory effect on the cAMP pathway may be a contributing factor to the broader cellular effects of the anesthetic. nih.gov
A significant characteristic of ropivacaine is its capacity to produce a differential neural blockade, meaning it affects sensory and motor nerve fibers to different extents. nih.gov This phenomenon is clinically important as it allows for effective pain control (sensory blockade) with less impairment of muscle function (motor blockade). nih.govnih.gov The differential effect is primarily related to the specific properties of the different nerve fiber types and ropivacaine's physicochemical characteristics. nih.gov
Nerve fibers are classified based on their diameter, myelination, and conduction velocity. These physical differences influence their susceptibility to local anesthetics.
A-alpha (Aα) fibers: These are large, heavily myelinated fibers responsible for motor function and proprioception.
A-beta (Aβ) fibers: These are also large, myelinated fibers that transmit touch and pressure sensations.
A-delta (Aδ) and C fibers: These are small-diameter fibers. Aδ fibers are thinly myelinated, while C fibers are unmyelinated. They are primarily responsible for transmitting pain and temperature sensations. nih.gov
Ropivacaine's lower lipophilicity compared to agents like bupivacaine is a key factor in its differential blocking action. nih.gov Less lipophilic drugs are less likely to penetrate the thick myelin sheaths of large nerve fibers like A-alpha and A-beta. nih.gov As a result, ropivacaine has a preferential effect on the smaller, less myelinated A-delta and C fibers that transmit nociceptive signals. nih.govnih.gov This leads to a more profound sensory blockade relative to the motor blockade. nih.gov The clinical effect is a concentration-dependent separation of sensory and motor effects, where lower concentrations can provide analgesia with minimal impact on motor function.
| Fiber Type | Primary Function | Myelination | Diameter | Susceptibility to Ropivacaine Blockade |
|---|---|---|---|---|
| A-alpha (Aα) | Motor, Proprioception | Heavy | Large | Low |
| A-beta (Aβ) | Touch, Pressure | Heavy | Large | Low |
| A-delta (Aδ) | Pain (sharp), Temperature | Light | Small | High |
| C | Pain (dull), Temperature | None | Smallest | High |
Analytical Methodologies in Ropivacaine Mesylate Research
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for separating and quantifying ropivacaine (B1680718) from complex mixtures such as plasma, urine, and cerebrospinal fluid. nih.gov The choice of technique often depends on the required sensitivity, selectivity, and the specific goals of the research.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode-Array Detection (DAD) is a widely used method for the determination of ropivacaine. nih.govresearchgate.net These techniques offer reliability and are accessible in many laboratory settings.
One validated HPLC-UV method allows for the simultaneous quantification of ropivacaine and bupivacaine (B1668057) in human plasma. nih.gov This method employs a liquid-liquid back extraction procedure to enhance specificity, achieving consistent recoveries of 93%-95% for ropivacaine. nih.gov The lowest limit of quantification (LLOQ) for ropivacaine was established at 4 ng/mL, demonstrating good sensitivity for pharmacokinetic studies. The method proved to be reproducible, with a coefficient of variation of 6.9% or less, and accurate, with results between 96% and 102% of the nominal values. nih.gov
Another HPLC method was developed to determine ropivacaine and its primary metabolite, pipecoloxylidide (PPX), in rat plasma. ualberta.ca Detection was set at a UV wavelength of 210 nm for ropivacaine and 237 nm for PPX. This assay demonstrated an LLOQ of 35 ng/mL and showed excellent linearity and reproducibility. ualberta.ca
HPLC-UV/DAD Method Parameters for Ropivacaine Analysis
| Analyte(s) | Matrix | Extraction Method | LLOQ | Recovery | Detector | Source |
|---|---|---|---|---|---|---|
| Ropivacaine, Bupivacaine | Human Plasma | Liquid-Liquid Back Extraction | 4 ng/mL | 93%-95% | UV | nih.gov |
| Ropivacaine, Pipecoloxylidide (PPX) | Rat Plasma | Liquid-Liquid Extraction | 35 ng/mL | Not Reported | UV | ualberta.ca |
| Ropivacaine, Bupivacaine, Metabolites | Urine, Plasma | Solid-Phase Extraction | 0.1 µM (Plasma) | Not Reported | UV | nih.gov |
| Ropivacaine Metabolites | Urine | Supported Liquid Membrane Extraction | 2–18 nM | Not Reported | UV | researchgate.net |
For higher sensitivity and selectivity, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netnih.gov Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers even faster analysis times and higher resolution. nih.gov
A UPLC-MS/MS method was established for the simultaneous determination of ropivacaine and its metabolite, 3-hydroxy ropivacaine, in cerebrospinal fluid. nih.gov This technique provided excellent linearity over a concentration range of 0.2–2000 ng/mL and achieved a low LLOQ of 0.2 ng/mL. The method demonstrated high accuracy (87% to 107%) and precision, with an intraday precision of less than 11% and interday precision under 7%. The total analysis time for a single sample was only 4 minutes. nih.gov
Another LC-MS/MS method for quantifying ropivacaine and 3-OH-ropivacaine in plasma was developed and validated according to regulatory guidelines. mdpi.com In one study, this method detected the protonated parent pseudo-molecular ion of ropivacaine at m/z 275.1 and its metabolite at m/z 291.1, with a common fragment ion of m/z 126.1 used for monitoring in Multiple Reaction Monitoring (MRM) mode. frontiersin.org The retention times were 4.65 minutes for 3-OH-ropivacaine and 5.0 minutes for ropivacaine. frontiersin.org
These mass spectrometry-based methods are highly selective and sensitive, making them invaluable for therapeutic drug monitoring and pharmacokinetic studies where low concentrations are expected. researchgate.netnih.gov
LC-MS Based Method Parameters for Ropivacaine Analysis
| Technique | Analyte(s) | Matrix | LLOQ | Linear Range | Key Finding | Source |
|---|---|---|---|---|---|---|
| UPLC-MS/MS | Ropivacaine, 3-hydroxy ropivacaine | Cerebrospinal Fluid | 0.2 ng/mL | 0.2–2000 ng/mL | Rapid analysis time (4 min) with high sensitivity. | nih.gov |
| LC-MS | Ropivacaine | Human Plasma | 2.5 nmol/L | Not Reported | Efficient sample cleanup allowed for a total separation time of less than two minutes. | researchgate.netnih.gov |
| LC-MS/MS | Ropivacaine, PPX, 3-OH-ropivacaine | Human Plasma | 2 nM | 2–2000 nM | Method validated for online use with MEPS sample preparation. | nih.gov |
| LC-MS/MS | Ropivacaine, 3-OH-ropivacaine | Plasma | Not Reported | Not Reported | Retention times of 5.0 min (Ropivacaine) and 4.65 min (3-OH-ropivacaine). | frontiersin.org |
Sample Preparation and Extraction Methods
Effective sample preparation is critical to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the chromatographic system.
Liquid-Liquid Extraction (LLE) is a conventional and effective technique used to isolate ropivacaine from plasma samples. nih.govualberta.ca This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent.
In an HPLC-UV method for ropivacaine and bupivacaine, a specific LLE back-extraction procedure was employed. nih.gov This multi-step process increased the specificity of the analysis and yielded high, consistent recoveries for ropivacaine (93%-95%). nih.gov Another LLE protocol for extracting ropivacaine and its metabolite PPX from rat plasma involved adding 1 M NaOH and diethyl ether to the plasma sample, followed by vortexing and centrifugation. ualberta.ca
Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that has been successfully applied to ropivacaine analysis. nih.gov A particularly advanced form of SPE uses molecularly imprinted polymers (MIPs), which are polymers synthesized to have cavities specifically shaped to bind a target molecule. nih.govrsc.org
A method using MIP-based SPE was developed for determining ropivacaine in human plasma prior to LC-MS analysis. researchgate.netnih.gov The imprinted material was created using a structural analogue of ropivacaine as the template, resulting in a highly selective extraction. This efficient cleanup allowed for a rapid analytical separation time of under two minutes. researchgate.netnih.gov Novel water-compatible MIPs have also been developed for the on-line SPE of ropivacaine and bupivacaine, enabling the direct injection of buffered plasma and achieving high selectivity with acceptable recovery. rsc.org
Microextraction in a Packed Syringe (MEPS) is a miniaturized version of SPE that is automated, fast, and cost-effective. nih.govresearchgate.net In MEPS, a small amount of solid packing material (approximately 1 mg) is placed inside a syringe, which is used for the extraction. nih.gov
MEPS has been successfully used for the online sample preparation of ropivacaine and its metabolites (PPX and 3-OH-ropivacaine) from human plasma, followed by LC-MS/MS analysis. nih.gov The extraction recovery for this method was between 40% and 60%. A key advantage is the durability of the packed syringe, which could be used for over 100 extractions. nih.gov In another study, a molecularly imprinted polymer was used as the packing material in a MEPS syringe to selectively extract ropivacaine and other local anesthetics from plasma and urine. This MIP-MEPS method achieved extraction recoveries ranging from 60% to 80% and an LLOQ of 5.0 nM. nih.gov
Method Validation and Sensitivity in Research Applications
The validation of analytical methods is a critical prerequisite for their application in research to ensure the reliability and accuracy of the data generated. For ropivacaine mesylate, a variety of analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed and validated. nih.govnih.gov These validation processes typically assess parameters such as linearity, precision, accuracy, selectivity, and sensitivity, including the Limit of Detection (LOD) and Limit of Quantitation (LOQ). nih.govnih.gov
LC-MS/MS methods are frequently favored due to their high sensitivity and selectivity, allowing for the detection of low concentrations of ropivacaine in complex biological matrices like plasma and cerebrospinal fluid. mdpi.comnih.gov For instance, a UPLC-MS/MS method for the simultaneous determination of ropivacaine and its metabolite, 3-hydroxy ropivacaine, in cerebrospinal fluid demonstrated excellent linearity over a concentration range of 0.2–2000 ng/mL, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov The intraday and interday precision for this method were reported to be less than 11% and 7%, respectively, with an accuracy ranging from 87% to 107%. nih.gov
HPLC methods coupled with UV detection are also commonly employed, particularly for the analysis of pharmaceutical formulations. One such study reported a validated RP-HPLC method for ropivacaine in bulk and tablet dosage forms, demonstrating linearity and accuracy with a relative standard deviation (%RSD) of not more than 2.0%. scienceopen.com
The sensitivity of these methods is paramount in research applications, especially in pharmacokinetic studies where tracking the decline of drug concentration over time is essential. The following tables summarize the validation parameters of some of the analytical methods developed for ropivacaine mesylate.
Table 1: Validation Parameters of an LC-MS/MS Method for Ropivacaine and 3-OH-Ropivacaine in Plasma
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Intra-run Accuracy (%) | Inter-run Accuracy (%) |
| Ropivacaine | 0.5 - 1000 | 0.5 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
| 3-OH-Ropivacaine | 1 - 1000 | 1 | ≤ 15 | ≤ 15 | 85 - 115 | 85 - 115 |
Table 2: Validation Parameters of a UPLC-MS/MS Method for Ropivacaine and 3-OH-Ropivacaine in Cerebrospinal Fluid
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) |
| Ropivacaine | 0.2 - 2000 | 0.2 | < 11 | < 7 | 87 - 107 |
| 3-OH-Ropivacaine | 0.2 - 2000 | 0.2 | < 11 | < 7 | 87 - 107 |
Biomonitoring Approaches and Quantification of Metabolites (e.g., pipecoloxylidide, 3-OH-ropivacaine, 4-OH-ropivacaine)
Biomonitoring of ropivacaine and its metabolites is essential for understanding its pharmacokinetic profile and ensuring patient safety. Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, including 3-OH-ropivacaine, 2',6'-pipecoloxylidide (PPX), and the minor metabolite 4-OH-ropivacaine. ualberta.camdpi.com
LC-MS/MS is the predominant technique for the simultaneous quantification of ropivacaine and its metabolites in biological fluids such as plasma and urine. nih.govmdpi.com These methods offer the necessary sensitivity and specificity to differentiate and quantify the parent drug and its various metabolic products.
A validated LC-MS/MS method was developed for the biomonitoring of ropivacaine and 3-OH-ropivacaine in plasma following regional anesthesia. nih.gov This method involved a simple protein precipitation step for sample preparation, allowing for high-throughput analysis. nih.gov Another study utilized an automated online sample preparation method called microextraction in a packed syringe (MEPS) coupled with LC-MS/MS for the determination of ropivacaine and its major metabolites in human urine. nih.gov This MEPS-LC-MS/MS method had a lower limit of quantitation of 5.0 nmol/L and a calibration range of 5-2000 nmol/L in urine. nih.gov
An HPLC method has also been developed for the determination of ropivacaine and its major metabolite, pipecoloxylidide (PPX), in rat plasma, with an LLOQ of 35 ng/mL. ualberta.ca While 4-OH-ropivacaine is recognized as a minor metabolite of ropivacaine, detailed validated analytical methods for its specific quantification in biological samples are not as prominently reported in the literature as for 3-OH-ropivacaine and PPX. ualberta.camdpi.com
The following table provides an overview of analytical methods used for the biomonitoring of ropivacaine and its metabolites.
Table 3: Analytical Methods for Biomonitoring of Ropivacaine and its Metabolites
| Analyte(s) | Analytical Method | Biological Matrix | LLOQ | Calibration Range |
| Ropivacaine, 3-OH-Ropivacaine | LC-MS/MS | Plasma | Ropivacaine: 0.5 ng/mL, 3-OH-Ropivacaine: 1 ng/mL | Ropivacaine: 0.5-1000 ng/mL, 3-OH-Ropivacaine: 1-1000 ng/mL |
| Ropivacaine and major metabolites | MEPS-LC-MS/MS | Urine | 5.0 nmol/L | 5-2000 nmol/L |
| Ropivacaine, Pipecoloxylidide (PPX) | HPLC | Rat Plasma | 35 ng/mL | Not Specified |
| Ropivacaine, 3-OH-Ropivacaine | UPLC-MS/MS | Cerebrospinal Fluid | 0.2 ng/mL | 0.2-2000 ng/mL |
Development of Novel Analytical Chemical Concepts and Methods
The pursuit of more efficient, sensitive, and environmentally friendly analytical methods has led to the development of novel concepts and techniques for the analysis of ropivacaine mesylate. These advancements aim to overcome the limitations of traditional methods, such as lengthy analysis times and the use of large volumes of organic solvents.
One area of innovation is in sample preparation. Magnetic solid-phase extraction (MSPE) using magnetic tetraethylenepentamine-modified carboxyl-carbon nanotubes has been developed for the preconcentration of several local anesthetic drugs, including ropivacaine, from human plasma. nih.govresearchgate.net This method offers high recovery and a simplified extraction procedure. researchgate.net Another novel sample preparation technique is microextraction in a packed syringe (MEPS), which is a miniaturized and automated form of solid-phase extraction that significantly reduces sample and solvent consumption. nih.gov
In the realm of separation science, advancements in chiral chromatography are particularly relevant for ropivacaine, which is administered as a pure S-enantiomer. A novel chiral HPLC method has been developed for the accurate identification and quantification of the R- and S-enantiomers of ropivacaine on an immobilized chiral stationary phase. nih.gov This is crucial for ensuring the enantiomeric purity of the drug product.
Furthermore, innovative detection methods are being explored. An electrochemical impedance-based sensor using a polypyrrole-graphene oxide composite on a gold electrode has been reported for the rapid detection of ropivacaine. nih.gov This sensor demonstrated a linear response to ropivacaine concentrations from 1 to 20 ppm with a very short response and recovery time. nih.gov Another novel approach involves the use of molecularly imprinted polymers (MIPs) as highly selective recognition elements in sensors. A quartz crystal microbalance (QCM) sensor based on a nanostructured MIP film has been developed for the selective recognition of bupivacaine, a structurally similar local anesthetic, demonstrating the potential of this technology for ropivacaine analysis. nih.gov
These novel analytical concepts and methods represent the future of ropivacaine mesylate analysis, promising faster, more sensitive, and more sustainable approaches for research and quality control.
Formulation Science and Delivery Systems Research
Development of Novel Drug Delivery Systems
The primary goal in the formulation science of ropivacaine (B1680718) is to create depot systems that can provide localized anesthesia over an extended period, from hours to days, following a single administration. This has led to the exploration of various biocompatible and biodegradable materials to encapsulate or otherwise entrap the drug.
Lipid-based nanoparticles have emerged as a promising platform for sustained drug delivery due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic drugs.
One such system involves lipid-polymer hybrid nanoparticles (LPNs) designed to prolong the release of ropivacaine. dovepress.com These LPNs are constructed with a hydrophobic polymeric core made of poly-ε-caprolactone (PCL) and a hydrophilic lipid shell of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE). dovepress.comresearchgate.net Research has shown that ropivacaine-loaded LPNs (RPV-LPNs) can achieve an entrapment efficiency of 90.2% ± 3.7%, with a particle size of 112.3 ± 2.6 nm and a zeta potential of -33.2 ± 3.2 mV. dovepress.comresearchgate.net These formulations have demonstrated a significantly prolonged analgesic effect in animal models. dovepress.com
Another approach is the use of lipid nanocapsules (LNCs) for transdermal delivery. Ropivacaine-loaded LNCs prepared by a phase inversion technique displayed a core-shell structure with a particle size of 62.1 ± 1.7 nm and a drug loading of 1.35 ± 0.20%. Differential scanning calorimetry and X-ray diffraction analyses indicated that ropivacaine existed in an amorphous crystalline state within the LNCs.
Injectable thermosensitive hydrogels represent another advanced delivery strategy. These systems exist as a solution at room temperature and transition to a gel state at physiological body temperature, forming an in situ drug depot.
One study developed a system where ropivacaine was first encapsulated into liposomes, which were then loaded into a Poloxamer 407-based thermosensitive hydrogel. researchgate.net This ropivacaine-loaded liposome-in-gel system (Ro-Lip-Gel) forms a gel immediately after subcutaneous injection, acting as a drug release depot. researchgate.net This approach has been shown to reduce the initial burst release of the drug and significantly prolong nerve blockade compared to a simple ropivacaine solution. researchgate.net
Another novel formulation utilizes an injectable hydroxypropyl chitin thermo-sensitive hydrogel (HPCH) combined with hyaluronan (HA). nih.goviasp-pain.orgbohrium.com This system was developed to create a ropivacaine-loaded controlled-release formulation. In vivo studies in rat models demonstrated that this hydrogel system effectively prolongs the local analgesic effect without significant side effects. nih.govbohrium.com For instance, the 22.5 mg/mL formulation of R-HPCH-HA induced a thermal-sensory blockade lasting 17.7 ± 0.7 hours, compared to 5.7 ± 0.8 hours for a standard ropivacaine hydrochloride solution. nih.gov
Multivesicular liposomes (MVLs) are lipid-based vesicles characterized by their unique internal structure of multiple non-concentric aqueous chambers, resembling a "honeycomb." This structure allows for a high encapsulation efficiency and a sustained release profile.
Ropivacaine hydrochloride multivesicular liposomes (RP-MVLs) have been prepared using a multiple emulsion method. nih.govsemanticscholar.org These formulations have demonstrated a sustained release in vitro. nih.govsemanticscholar.orgnih.gov The release mechanism from these MVLs is understood to be a combination of drug diffusion and erosion of the lipid membranes. nih.govsemanticscholar.org
A more complex system involves a combined donor-acceptor liposomal formulation. nih.govplos.orgnih.gov This system comprises two types of liposomes: donor multivesicular vesicles containing ammonium sulfate and the anesthetic, and acceptor large unilamellar vesicles with a lower internal pH. nih.govplos.org Both liposome types are typically composed of hydrogenated soy-phosphatidylcholine and cholesterol. nih.govplos.org This combined system has been shown to provide a significantly longer in vitro release of ropivacaine (72 hours) compared to conventional liposomes (around 45 hours) or a plain solution (around 4 hours). nih.gov
In situ forming implants (ISIs) are biodegradable polymer-based systems that are injected as a liquid, after which they solidify into a solid or semi-solid implant at the injection site. This transformation is typically triggered by the dissipation of a water-miscible solvent from the polymer solution into the surrounding aqueous environment.
A ropivacaine hydrochloride-loaded ISI has been developed using a poly(lactic-co-glycolic acid) (PLGA) polymer base. nih.govsemanticscholar.orgnih.govresearchgate.net The formulation is a viscous liquid that can be injected, after which the solvent dissipates and the polymer solidifies, forming an implant that releases the drug over an extended period. nih.gov The properties of the implant and the drug release profile can be modified by adding different co-solvents, such as triacetin, benzyl benzoate, or polyethylene glycol 400, to the primary solvent, N-methyl-2-pyrrolidone (NMP). semanticscholar.orgnih.gov Studies have shown that these implants can prolong the reversible nerve block for up to 72 hours in animal models. nih.gov
Self-assembling peptides offer a bottom-up approach to creating nano-sized drug delivery systems. These peptides can be designed to spontaneously organize into ordered structures like nanoparticles, nanofibers, or hydrogels. uq.edu.aumdpi.com
A long-acting ropivacaine nanocrystal formulation has been fabricated through the interaction between ropivacaine and a self-assembling peptide known as Q11. nih.govdovepress.com Soluble ropivacaine monomers interact with the Q11 peptide via π-π stacking forces between the dimethylbenzene group of ropivacaine and the phenylalanine residues of the peptide. nih.govdovepress.com This interaction alters the peptide's self-assembling structure from nanofibers to drug/peptide nanoparticles. nih.gov By adjusting the pH, these nanoparticles can be mineralized to form drug/peptide nanocrystals that slowly release free ropivacaine under physiological conditions. nih.govdovepress.com This nanoformulation has an impressive drug loading capacity of 87.9 ± 0.5% and an encapsulation efficiency of 69.5 ± 0.6%. nih.gov
Encapsulation Mechanisms and In Vitro Release Kinetics
The efficiency of encapsulation and the rate of drug release are critical parameters for the performance of sustained-release formulations. These are governed by the physicochemical interactions between the drug and the carrier materials.
The encapsulation mechanism can be highly specific. For instance, in PLGA-based microspheres, the free terminal groups (hydroxyl, carboxyl, or ester) of the polymer have a significant influence. nih.govkinampark.comresearchgate.net Microspheres made with PLGA having carboxyl terminal groups exhibit higher encapsulation efficiency for ropivacaine compared to those with hydroxyl or ester groups. nih.govkinampark.com This is attributed to specific interactions between the drug and the terminal groups. nih.gov
The release of ropivacaine from these advanced formulations is typically characterized by a multi-phasic profile. For multivesicular liposomes, the release mechanism involves both diffusion of the drug out of the vesicles and the gradual erosion or breakdown of the lipid layers. nih.govsemanticscholar.org The release kinetics for ropivacaine MVLs have been shown to fit a first-order equation. nih.govsemanticscholar.org A study on bupivacaine (B1668057) MVLs, which serve as a useful model, identified a distinct tri-phasic release pattern: an initial burst, a lag phase, and a secondary release phase. researchgate.net
In situ forming implants also exhibit a characteristic release profile. There is often an initial burst release, which can be modulated by the choice of co-solvents. nih.govsemanticscholar.orgnih.gov For example, adding triacetin or benzyl benzoate to the NMP solvent system was found to decrease the burst release of ropivacaine, while polyethylene glycol 400 increased it. semanticscholar.orgnih.gov Following the initial burst, a slow and controlled release is observed, with studies showing over 70% of the encapsulated drug being released over 14 days. semanticscholar.orgnih.gov
The table below summarizes the in vitro release characteristics of various ropivacaine delivery systems.
The encapsulation efficiency is another key parameter detailed in research.
Characterization of Formulation Properties (e.g., particle size, encapsulation efficiency)
The development of advanced delivery systems for ropivacaine, including its mesylate salt, is a key area of research aimed at prolonging its analgesic effect and improving its therapeutic profile. The characterization of these formulations is critical to ensuring their quality, stability, and performance. Key parameters evaluated include particle size, encapsulation efficiency, and drug loading, which collectively influence the drug's release kinetics and bioavailability.
Novel formulations such as liposomes, nanostructured lipid carriers (NLCs), and microspheres have been investigated to create sustained-release depots of ropivacaine. For instance, multivesicular liposomes containing ropivacaine hydrochloride have demonstrated high encapsulation efficiency and a significant sustained-release profile. scialert.net In one study, these liposomes exhibited an encapsulation efficiency of up to 90%, with 85% of the particles having a size distribution in the range of 7-30 μm. scialert.net Such characteristics are crucial as they allow for a prolonged release period, which was observed to follow first-order kinetics for up to 48 hours in vitro. scialert.net
Similarly, lipid-based formulations like NLCs have been explored. While specific data for ropivacaine mesylate NLCs is emerging, related studies on other local anesthetics provide a framework for characterization. For example, lidocaine-loaded NLCs have been characterized with a particle size of approximately 167.6 nm and an entrapment efficiency of 85.9%. researchgate.net These nanocarriers are designed to achieve a sustained release pattern, which is a primary objective for ropivacaine delivery systems to extend the duration of local anesthesia. researchgate.net
The table below summarizes key characterization properties from research on ropivacaine and related local anesthetic delivery systems.
Table 1: Characterization of Ropivacaine Delivery Systems
| Formulation Type | Active Ingredient | Particle Size | Encapsulation/Entrapment Efficiency (%) | Key Findings |
|---|---|---|---|---|
| Multivesicular Liposomes | Ropivacaine Hydrochloride | 7-30 μm (for 85% of particles) | Up to 90% | Achieved significant sustained release over 48 hours. scialert.net |
| Nanostructured Lipid Carriers (NLCs) | Lidocaine (as a model) | 167.6 ± 4.3 nm | 85.9% ± 3.1% | Demonstrated a sustained release pattern over 72 hours. researchgate.net |
Excipient Selection and Interactions in Formulation Development
The selection of appropriate excipients is a fundamental step in the design of effective and stable ropivacaine mesylate formulations. Excipients are chosen based on the desired dosage form, route of administration, and required release profile. The interactions between ropivacaine and these excipients can significantly impact the formulation's physical properties and performance.
For semi-solid topical formulations, such as gels, various gelling agents are employed. These include synthetic polymers like carbomers and cellulose derivatives, as well as natural polymers such as agarose and alginate. tijer.org The choice of gelling agent affects the viscosity, elasticity, and drug release characteristics of the final product. tijer.org
In the development of more advanced delivery systems, a wider array of excipients is utilized. For dissolving microneedles, a novel approach for intradermal delivery, polymers such as poly(vinyl pyrrolidone) (PVP), poly(vinyl alcohol) (PVA), and sodium hyaluronate (SH) have been successfully used to fabricate the needle matrix. nih.gov These polymers must possess adequate mechanical strength for skin insertion and dissolve upon contact with interstitial fluid to release the drug. nih.gov
For parenteral sustained-release formulations, the choice of solvents and carriers is critical. Research has shown that a mixed solvent system of benzyl benzoate and benzyl alcohol can significantly improve the drug loading capacity for ropivacaine salts, including the mesylate form, compared to single solvents. google.com In lipid-based systems, carriers like castor oil and phospholipids have been used to create suspensions that provide prolonged nerve blockade. researchgate.net Adjuvants, which are not inert excipients but are added to enhance efficacy, may also be included. For example, epinephrine (B1671497) can be added to formulations to cause vasoconstriction and prolong the local anesthetic effect. tijer.org
The table below details common excipients used in the development of ropivacaine formulations and their specific functions.
Table 2: Excipients in Ropivacaine Formulation Development
| Excipient Category | Specific Excipient | Function / Role in Formulation | Example Formulation Type |
|---|---|---|---|
| Polymers | Poly(vinyl pyrrolidone) (PVP) | Matrix former, provides mechanical strength | Dissolving Microneedles nih.gov |
| Poly(vinyl alcohol) (PVA) | Matrix former, film-forming agent | Dissolving Microneedles, Films researchgate.netnih.gov | |
| Sodium Hyaluronate (SH) | Matrix former, biocompatibility enhancer | Dissolving Microneedles nih.gov | |
| Carbomers | Gelling agent, viscosity modifier | Topical Gels tijer.org | |
| Poly(ε-caprolactone) (PCL) | Matrix for controlled release | Microspheres researchgate.net | |
| Solvents / Carriers | Benzyl Benzoate | Co-solvent to enhance drug loading | Injectable sustained-release systems google.com |
| Benzyl Alcohol | Co-solvent to enhance drug loading | Injectable sustained-release systems google.com | |
| Castor Oil | Oily vehicle for sustained release | Injectable suspensions researchgate.net | |
| Lipids | Phospholipids | Component of lipid-based carriers | Liposomes, NLCs researchgate.net |
Preclinical Pharmacological Research Models
In vitro Cellular Models for Mechanistic Investigations
In vitro models provide a controlled environment to dissect the molecular and cellular effects of ropivacaine (B1680718) mesylate.
Neuronal cell lines are instrumental in studying the direct effects of ropivacaine mesylate on neuronal cells.
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are widely used in neurobiological and neurotoxicological research due to their similarities to normal neurons in terms of morphological, physiological, and biochemical functions. nih.gov Studies have shown that ropivacaine mesylate can induce injury and apoptosis in PC12 cells in a concentration-dependent manner. nih.gov Morphologically, treatment with ropivacaine mesylate causes PC12 cells to become round and shrunken, with a loss of neurites. nih.gov
HT22 and SH-SY5Y Cells: The mouse hippocampal neuronal cell line (HT22) and the human neuroblastoma cell line (SH-SY5Y) are also employed to investigate ropivacaine-induced neurotoxicity. researchgate.net Research has demonstrated that ropivacaine treatment can decrease cell viability and increase apoptosis in both HT22 and SH-SY5Y cells. researchgate.net The SH-SY5Y cell line, in particular, is noted for its cytotoxic reaction that mimics human primary neuron cultures. nih.gov Ropivacaine has been shown to inhibit proliferation and promote apoptosis in SH-SY5Y cells in a dose- and time-dependent fashion. researchgate.net
Dorsal root ganglion (DRG) neurons are primary sensory neurons that play a critical role in pain pathways. In vitro cultures of DRG neurons isolated from rats are used to study the effects of local anesthetics on sensory nerve cells. nih.gov
Research has shown that ropivacaine hydrochloride can induce cell injury in DRG neurons. nih.gov This is evidenced by decreased cell viability and an increased apoptosis rate following treatment. nih.gov Furthermore, studies have investigated the role of specific signaling molecules, such as Calcium/calmodulin-dependent protein kinase II (CaMK II), in ropivacaine-induced neurotoxicity in DRG neurons. nih.govnih.gov It has been observed that with increased concentration and exposure time to ropivacaine hydrochloride, the mRNA expression of all CaMK II subtypes (α, β, δ, γ) increases. nih.gov Down-regulation of CaMK IIγ has been shown to protect DRG neurons from ropivacaine-induced damage. nih.gov
A primary focus of in vitro research is to understand how ropivacaine mesylate affects fundamental cellular processes, providing insights into its potential neurotoxicity.
Cell Viability, Necrosis, and Apoptosis: Studies consistently show that ropivacaine mesylate can reduce cell viability and induce both necrosis and apoptosis in a concentration-dependent manner in various cell lines, including PC12 and SH-SY5Y cells. nih.govresearchgate.net For instance, in PC12 cells, as the concentration of ropivacaine mesylate increases, cell viability significantly decreases, while the rates of necrosis and apoptosis markedly increase. nih.gov
Protein Expression Changes: The neurotoxic effects of ropivacaine mesylate are associated with changes in the expression of various proteins involved in apoptosis and cell signaling pathways. In PC12 cells, ropivacaine mesylate treatment leads to a dramatic increase in the expression of Fas, FasL, caspase-3, and caspase-8, suggesting an up-regulation of the Fas/FasL signaling pathway. nih.gov In SH-SY5Y cells, a caspase-independent apoptosis mechanism involving the activation of poly ADP-ribose polymerase-1 (PARP-1) and the release of apoptosis-inducing factor (AIF) has been implicated in ropivacaine-induced injury. nih.gov
Table 1: Effects of Ropivacaine Mesylate on PC12 Cells
| Concentration of Ropivacaine Mesylate | Observation | Reference |
|---|---|---|
| Increasing Concentrations | Decreased cell viability, increased necrosis and apoptosis rates. | nih.gov |
| 2 mM (24h) | Cell viability of 54.18 ± 2.64%. | nih.gov |
| 0.5 mM and 2 mM (24h) | Apoptosis rates increased to 6.82 ± 0.59% and 10.8 ± 0.69% respectively, compared to control (3.06 ± 0.48%). | nih.gov |
| Increasing Concentrations | Increased expression of Fas, FasL, caspase-3, and caspase-8. | nih.gov |
Animal Models for Pharmacokinetic Research (e.g., rats, beagle dogs, pigs)
Pharmacokinetic studies of ropivacaine have been conducted in various animal models to understand its absorption, distribution, metabolism, and elimination. These studies are crucial for evaluating new formulations and understanding the drug's behavior in a living system. nih.govfrontiersin.org
Rats: The rat model is frequently chosen for pharmacokinetic studies due to its anatomical, metabolic, and genetic similarities to humans. nih.gov A study investigating the tissue distribution of ropivacaine in rats after a plane block anesthesia found that the drug has a greater affinity for specific tissues, including the brain, muscle, adipose tissue, lung, and kidney, than for plasma. frontiersin.org This was indicated by a high volume of distribution and higher drug concentrations in these organs compared to plasma. The study also confirmed that ropivacaine is primarily cleared by hepatic metabolism. frontiersin.org Such findings provide a valuable basis for understanding the bioavailability and toxicology of ropivacaine. nih.gov
Beagle Dogs: Beagle dogs have been used to investigate the pharmacokinetics of different ropivacaine formulations. scialert.netscialert.net In one study, an oily delivery system of ropivacaine was compared to a ropivacaine hydrochloride injection following subcutaneous administration. scialert.net The oily formulation demonstrated a significantly altered pharmacokinetic profile, characterized by prolonged absorption and lower peak plasma concentrations. scialert.netscialert.net
| Pharmacokinetic Parameter | Ropivacaine Oily Delivery System | Ropivacaine Hydrochloride Injection |
| Cmax (Maximum Plasma Concentration) | 0.58 ± 0.25 µg/mL | ~2.9 µg/mL (reduced by 80%) |
| Tmax (Time to reach Cmax) | 11.0 ± 1.6 h | Significantly shorter |
| MRT (Mean Residence Time) | 10.62 ± 1.2 h | 2.7 times shorter |
Data derived from a study in beagle dogs. The Cmax for the hydrochloride injection was calculated based on the reported 80% reduction compared to the oily system. scialert.net
This extended-release profile from the oily delivery system suggests a longer duration of action. scialert.netscialert.net Another study in dogs compared the pharmacokinetics of ropivacaine and bupivacaine (B1668057) after intravenous and epidural administration, noting differences in elimination half-life and clearance between the two drugs. nih.gov
Pigs: The pig model is considered a valuable translational tool for post-operative pain research due to physiological and anatomical similarities to humans, including skin and neurological characteristics. mdbneuro.com A study using Bama minipigs with an incisional pain model established a pharmacokinetic-pharmacodynamic (PK-PD) model for a long-acting ropivacaine formulation. nih.gov This model revealed a direct relationship between the plasma concentration of ropivacaine and the analgesic effect (measured as mechanical withdrawal threshold). Peak analgesia was observed at a plasma concentration of about 1000 ng/mL. nih.gov In another study, the effect of subcutaneous infiltration of ropivacaine on cutaneous blood flow was assessed in pigs, demonstrating that ropivacaine causes cutaneous vasoconstriction, in contrast to the vasodilation seen with bupivacaine. nih.gov
Comparative Research of Ropivacaine Mesylate with Other Local Anesthetics Academic Focus
Structural Homology and Modifications in Amide-Type Local Anesthetics (e.g., bupivacaine (B1668057), mepivacaine (B158355), lidocaine)
Amide-type local anesthetics, including ropivacaine (B1680718), bupivacaine, mepivacaine, and lidocaine, share a fundamental chemical architecture responsible for their pharmacological activity. This structure consists of three primary components: a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic tertiary amine group. medscape.comnih.gov Variations in these components across different molecules directly influence their anesthetic potency, duration of action, onset time, and potential for systemic effects. nih.govunirioja.es
Ropivacaine is structurally a close homolog of bupivacaine and mepivacaine. nih.gov The core of these molecules is a pipecoloxylidide ring. The primary structural distinction between ropivacaine and bupivacaine lies in the alkyl group attached to the piperidine (B6355638) nitrogen of the hydrophilic amine portion. Ropivacaine has a propyl group, whereas bupivacaine possesses a butyl group. This seemingly minor modification of a single carbon chain makes ropivacaine less lipophilic (lipid-soluble) than bupivacaine. nih.govnih.govresearchgate.net This reduced lipophilicity is a key determinant of its pharmacological profile, influencing its potency and systemic toxicity. nih.govslideshare.net
A crucial stereochemical difference is that ropivacaine is developed and marketed as a pure S-(-)-enantiomer. nih.govresearchgate.net In contrast, bupivacaine is traditionally used as a racemic mixture, containing both S-(-) and R-(+)-enantiomers. This enantiopurity is a deliberate modification designed to improve the safety profile, as the S-enantiomers of this class of drugs have been shown to have a lower propensity for cardiovascular and central nervous system (CNS) toxicity compared to their R-enantiomer counterparts. researchgate.netmdpi.com
Lidocaine and mepivacaine also fit within this structural family. Lidocaine, a foundational amide anesthetic, has a diethylamine (B46881) group as its hydrophilic end. Mepivacaine is structurally similar to ropivacaine but features a methyl group on the piperidine ring instead of ropivacaine's propyl group. nih.gov
| Compound | Aromatic Group | Intermediate Linkage | Hydrophilic Amine Group | Key Structural Feature |
|---|---|---|---|---|
| Ropivacaine | Xylidine | Amide | N-propyl-piperidine | Pure S-enantiomer; Propyl chain |
| Bupivacaine | Xylidine | Amide | N-butyl-piperidine | Racemic mixture; Butyl chain |
| Mepivacaine | Xylidine | Amide | N-methyl-piperidine | Racemic mixture; Methyl chain |
| Lidocaine | Xylidine | Amide | Diethylamine | Reference amide anesthetic |
Comparative Ion Channel Binding and Modulation Profiles (e.g., Na+, K+ channels)
The primary mechanism of action for ropivacaine and other amide-type local anesthetics is the reversible blockade of voltage-gated sodium (Na+) channels in the neuronal membrane. medscape.comnih.govnih.gov By binding to a specific receptor site within the inner pore of the Na+ channel, these drugs inhibit the influx of sodium ions that is necessary for the depolarization and propagation of action potentials along nerve fibers. medscape.commdpi.comvin.com
The blockade is state-dependent, meaning the anesthetics have a higher affinity for Na+ channels in their open and inactivated states than in the resting state. derangedphysiology.com This "use-dependent block" becomes more pronounced with repetitive nerve stimulation, as more channels enter the open state, allowing the drug to bind and stabilize the channel in an inactivated state. derangedphysiology.comnih.gov The charged, protonated form of the local anesthetic is thought to be the primary species that binds to the receptor site from the intracellular side of the membrane. pnas.org
| Ion Channel | Mechanism of Action | Binding State Preference | Specific Effects of Ropivacaine |
|---|---|---|---|
| Voltage-Gated Sodium (Na+) Channels | Reversible blockade of ion influx | Open and Inactivated states (Use-dependent) | Prevents nerve impulse propagation |
| Potassium (K+) Channels | Dose-dependent inhibition | Open state | Slows channel deactivation; contributes to overall electrophysiological profile |
Preclinical Comparisons of Pharmacological Effects
A distinguishing feature of ropivacaine observed in preclinical research is its greater degree of sensory-motor differentiation, often referred to as a differential block. nih.govnih.gov This means it can produce a strong sensory block (analgesia) with a less intense motor block compared to more lipophilic agents like bupivacaine. nih.govvin.com This effect is primarily attributed to ropivacaine's lower lipid solubility. nih.govnih.govslideshare.net It is theorized that less lipophilic drugs are less likely to penetrate the thick myelin sheaths of large, myelinated A-beta motor fibers but can readily access the smaller, pain-transmitting A-delta and C fibers. nih.govslideshare.net
In an in vitro study using an isolated rabbit vagus nerve model, the depressant effect of bupivacaine on motor fibers (A-fibers) was found to be 16% greater than that of ropivacaine, while its effect on sensory fibers (C-fibers) was only 3% greater. nih.gov This demonstrated that at the concentrations tested, ropivacaine produces relatively less motor fiber blockade while achieving similar sensory blockade. nih.gov This property is considered advantageous in clinical scenarios where preserving motor function is desirable. nih.gov
The nerve-blocking characteristics of ropivacaine have been extensively compared to bupivacaine in various animal models, revealing clear differences in potency and duration.
In studies using a rat sciatic nerve block model, ropivacaine at concentrations of 0.5% and 0.75% demonstrated a slightly shorter time of onset and duration of motor blockade compared to bupivacaine. nih.gov In dog models, ropivacaine was consistently found to be less potent and to have a shorter duration of motor block than bupivacaine at equivalent concentrations for both epidural and spinal administration. nih.govbmj.com For instance, a 1.0% solution of ropivacaine was required to produce an epidural motor blockade with an onset and duration similar to that of a 0.75% bupivacaine solution. nih.gov
Further studies in dogs receiving epidural administration confirmed a dose-dependent relationship for the duration of both sensory and motor block for ropivacaine and bupivacaine. bmj.com However, 0.5% and 0.75% bupivacaine produced a significantly longer-lasting motor block than the corresponding concentrations of ropivacaine. bmj.com While 0.5% solutions of both drugs produced similar sensory block, 0.75% bupivacaine resulted in a significantly longer duration of dermatomal sensory block than 0.75% ropivacaine. bmj.com
| Anesthetic | Concentration | Mean Duration of Motor Block (minutes ± SD) |
|---|---|---|
| Ropivacaine | 0.5% | 69 ± 35 |
| Bupivacaine | 0.5% | 81 ± 42 |
| Ropivacaine | 0.75% | 133 ± 32 |
| Bupivacaine | 0.75% | 198 ± 44 |
Preclinical Studies on Systemic Effects and their Underlying Mechanisms (excluding clinical toxicity profiles)
Preclinical animal studies have been instrumental in characterizing the systemic effects of ropivacaine, particularly concerning the central nervous and cardiovascular systems, and comparing them to bupivacaine.
In terms of CNS effects, animal models have shown that ropivacaine has a higher convulsive threshold than bupivacaine, indicating a lower potential for CNS excitation. nih.gov The convulsive doses of bupivacaine were found to be 1.5 to 2.5 times lower than those of ropivacaine across different animal models. nih.gov This difference is largely attributed to ropivacaine's lower lipophilicity and its formulation as a pure S-enantiomer. mdpi.comfrontiersin.org
Regarding cardiovascular effects, preclinical investigations in conscious sheep with direct intracoronary arterial infusions were performed to isolate the direct cardiac effects from CNS influences. nih.gov In this model, equimolar doses of ropivacaine, bupivacaine, and levobupivacaine (B138063) all produced tachycardia, decreased myocardial contractility, reduced stroke volume, and a widening of the electrocardiographic QRS complex. nih.gov There were no significant differences in the fatal doses among the three drugs in this direct cardiac administration model, suggesting a similar intrinsic ability to cause direct cardiotoxicity when high concentrations reach the heart directly. nih.gov However, when administered intravenously, allowing for systemic distribution and CNS interaction, ropivacaine demonstrates a wider safety margin. researchgate.net A study involving continuous intravenous infusion in conscious sheep to subtoxic levels (arterial blood concentrations of 0.70 to 1.84 mg/L) showed no appreciable cardiovascular effects. nih.gov This study also elucidated the underlying mechanism of clearance, concluding that the liver is responsible for the majority of ropivacaine clearance, with minor contributions from the gut and kidneys. nih.gov
Drug Design and Discovery Principles Applied to Ropivacaine Mesylate
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of ropivacaine (B1680718), like other amino-amide local anesthetics, is well-defined by three principal components: a lipophilic aromatic ring (2,6-dimethylphenyl), an intermediate amide linkage, and a hydrophilic tertiary amine (the piperidine (B6355638) ring). blogspot.com The potency and duration of action are significantly influenced by the lipophilicity of the molecule; greater lipid solubility generally correlates with increased potency and a longer duration of action. blogspot.com This is because more lipophilic molecules can more readily penetrate the nerve membrane to reach their site of action on the sodium channel. blogspot.com
The aromatic ring is crucial for the anesthetic's ability to interact with the sodium channel receptor. The intermediate chain, in this case an amide, is more stable to hydrolysis by plasma esterases compared to ester-linked local anesthetics, which contributes to ropivacaine's longer duration of action. blogspot.com The hydrophilic amine group exists in both protonated (cationic) and unprotonated (base) forms. The unprotonated base is necessary for diffusion across the nerve sheath, while the protonated cation is the primary form that binds to the sodium channel receptor inside the neuron. tandfonline.com
Alterations to these core structures have been explored to understand their impact on efficacy and toxicity. For instance, modifying the substituents on the aromatic ring can alter the drug's lipophilicity and potency. researchgate.net The length of the alkyl chain on the piperidine nitrogen is a critical determinant of both potency and toxicity. This is clearly demonstrated when comparing ropivacaine to its close analog, bupivacaine (B1668057). tandfonline.com
Molecular Interactions and Ligand-Receptor Design Principles
The primary molecular target for ropivacaine is the voltage-gated sodium (Na+) channel located within the neuronal membrane. mdpi.comfrontiersin.org By blocking these channels, ropivacaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, resulting in a reversible block of nerve impulse conduction. nih.govnih.govnih.gov
The interaction is state-dependent, meaning ropivacaine has a higher affinity for Na+ channels in the open and inactivated states than in the resting state. nih.govresearchgate.net This property, known as use-dependent or phasic block, means that the drug is more effective on rapidly firing neurons, such as those transmitting pain signals. frontiersin.org The design of ropivacaine leverages this principle for effective anesthesia.
The binding site for local anesthetics has been localized to the inner pore of the Na+ channel, specifically involving the S6 transmembrane segments of the channel's domains. frontiersin.orgnih.gov Ropivacaine, in its cationic form, accesses this site from the intracellular side of the membrane. tandfonline.com The interaction involves hydrophobic and potentially electrostatic interactions between the drug molecule and specific amino acid residues within the channel pore, such as phenylalanine and tyrosine residues. frontiersin.orgfrontiersin.org The aromatic ring of ropivacaine is thought to engage in π-π or π-cation interactions with these aromatic residues, while the protonated tertiary amine interacts with the local anesthetic receptor site. frontiersin.org This binding physically occludes the channel and allosterically stabilizes it in an inactivated state, preventing its return to the resting state and thereby blocking nerve conduction. nih.gov
Role of Substituent Influence on Biological Properties
The specific substituents on the ropivacaine molecule are critical to its pharmacological profile, particularly when compared to its structural analog, bupivacaine. The key difference lies in the alkyl group attached to the nitrogen of the piperidine ring: ropivacaine has a propyl group, whereas bupivacaine has a butyl group. tandfonline.comresearchgate.net
The lower lipophilicity affects how the drug distributes in the body and interacts with various ion channels. nih.govnih.gov For example, the higher lipophilicity of bupivacaine is associated with a greater affinity and longer binding duration to cardiac sodium channels, contributing to its higher cardiotoxic potential. droracle.ai Ropivacaine's propyl group results in a molecule that is less likely to penetrate large, myelinated motor fibers, leading to a greater degree of sensory-motor differentiation—a desirable characteristic in many clinical scenarios where motor blockade is not wanted. nih.govnih.gov The substitution of the butyl group with a propyl group is a prime example of rational drug design to improve the safety profile of a potent anesthetic agent. nih.gov
| Feature | Ropivacaine | Bupivacaine | Implication of Substituent Difference |
| Alkyl Substituent | Propyl | Butyl | The shorter propyl chain in ropivacaine is the key structural difference. tandfonline.com |
| Lipophilicity | Lower | Higher | Reduced lipophilicity in ropivacaine contributes to its safety profile. nih.govmaimonidesem.org |
| Potency | Slightly lower | Higher | Bupivacaine's higher lipophilicity leads to greater potency. blogspot.comtandfonline.com |
| Cardiotoxicity | Lower | Higher | The propyl group reduces interaction with cardiac sodium channels, lowering toxicity. researchgate.netdroracle.ai |
| Motor Block | Less intense | More intense | Lower lipophilicity results in less penetration of motor nerve fibers. nih.govnih.gov |
Enantiomeric Purity and its Pharmacological Implications
A pivotal aspect of ropivacaine's design is its enantiomeric purity; it is administered as a pure S-(-)-enantiomer. nih.govmdpi.commdpi.com This is in stark contrast to bupivacaine, which was traditionally used as a racemic mixture containing equal parts of the S-(-)- and R-(+)-enantiomers. tandfonline.comdrugs.com The stereochemistry of local anesthetics significantly influences their interaction with ion channels and, consequently, their therapeutic and toxic effects. tandfonline.com
The R-(+)-enantiomers of local anesthetics like bupivacaine bind with greater affinity and for a longer duration to cardiac sodium channels compared to their S-(-)-counterparts. tandfonline.comnih.gov This stereoselective interaction is a major contributor to the cardiotoxicity associated with racemic bupivacaine. droracle.ainih.gov By developing ropivacaine as a pure S-enantiomer, the more cardiotoxic R-form was eliminated, leading to a drug with a significantly improved safety margin. mdpi.commdpi.com
While both enantiomers typically show comparable anesthetic potency at neuronal sodium channels, the difference in affinity for cardiac channels is profound. tandfonline.com The development of ropivacaine as a single enantiomer was a landmark in local anesthetic design, demonstrating the importance of stereochemistry in minimizing adverse effects. mdpi.com This principle has also been applied to bupivacaine itself, leading to the introduction of levobupivacaine (B138063), the pure S-(-)-enantiomer of bupivacaine, which also exhibits a better safety profile than the racemic mixture. nih.gov
| Compound | Stereochemistry | Key Pharmacological Implication |
| Ropivacaine | Pure S-(-)-enantiomer | Reduced cardiotoxicity and CNS toxicity compared to racemic mixtures. nih.govmdpi.com |
| Bupivacaine | Racemic (50% R, 50% S) | The R-(+)-enantiomer contributes significantly to higher cardiotoxicity. tandfonline.comdroracle.ai |
| Levobupivacaine | Pure S-(-)-enantiomer | Developed as a safer alternative to racemic bupivacaine, similar to ropivacaine. nih.gov |
Future Directions in Ropivacaine Mesylate Analog Design and Optimization
Future research in the design and optimization of ropivacaine analogs is likely to focus on enhancing selectivity and extending the duration of action while further improving the safety profile. A key area of interest is the development of local anesthetics with greater selectivity for specific subtypes of sodium channels, particularly those predominantly involved in pain transmission, such as Nav1.7, while having minimal effect on subtypes crucial for cardiac (Nav1.5) and motor function. mdpi.com Achieving this could lead to potent analgesia with a near-complete absence of motor block and cardiotoxicity.
Another major direction is the creation of novel drug delivery systems to prolong the anesthetic effect from a single administration, reducing the need for continuous catheters. nih.govtandfonline.com Research into nanoparticle-based carriers, such as liposomes and hydrogels, aims to create extended-release formulations of ropivacaine and its analogs. nih.govtandfonline.com These systems could provide localized pain relief for days, which would be highly beneficial for postoperative pain management.
Q & A
Q. What experimental models are appropriate for evaluating the duration of action of ropivacaine mesylate in neuropathic pain studies?
- Methodological Answer : Preclinical neuropathic pain models, such as peripheral nerve injury in rodents, are widely used. For example, in a rat model of neuropathy, epidural administration of ropivacaine mesylate injection demonstrated dose-dependent blockade of mechanical allodynia and thermal hyperalgesia, with a biological half-effective duration of ~3 hours. Sustained-release formulations (e.g., lipid-based suspensions) extended this duration by 2–3 times . Key considerations include:
- Outcome Metrics : Measure time to onset, peak effect, and duration using quantitative sensory testing (e.g., von Frey filaments for mechanical allodynia).
- Formulation Comparison : Compare mesylate salts (fast-acting) with sustained-release free-base formulations to assess pharmacokinetic profiles .
- Data Table :
| Formulation | Anti-Allodynia Duration | Anti-Hyperalgesia Duration |
|---|---|---|
| Mesylate Injection | 3 hours | 3 hours |
| Sustained-Release | 6–9 hours | 6–9 hours |
Q. How can researchers determine the optimal concentration of ropivacaine mesylate for peripheral nerve blocks (PNBs)?
- Methodological Answer : Conduct systematic reviews and meta-analyses of randomized controlled trials (RCTs) comparing concentrations. Key steps include:
- Inclusion Criteria : Focus on RCTs with adult patients, standardized pain scales (e.g., VAS), and documented adverse effects .
- Primary Outcomes : Duration of analgesia, onset time of sensory/motor blockade, and 24-hour opioid consumption.
- Statistical Tools : Use RevMan for meta-analysis and GRADE for evidence quality assessment .
Example findings from phase 4 trials show 0.5% ropivacaine mesylate provides effective analgesia with minimal motor blockade in adductor canal blocks .
Advanced Research Questions
Q. What methodologies address contradictory data on the cardiotoxicity profile of ropivacaine mesylate compared to bupivacaine?
- Methodological Answer : To resolve contradictions:
- Comparative Studies : Design in vitro assays (e.g., cardiomyocyte viability assays) and in vivo models (e.g., ECG monitoring in healthy volunteers) at equipotent doses. Evidence suggests ropivacaine has lower cardiotoxicity due to its stereoselective sodium channel blockade .
- Systematic Reviews : Aggregate data from animal and human studies, noting differences in experimental conditions (e.g., dosing regimens, plasma concentration thresholds) .
- Key Consideration : Control for confounding variables such as co-administered vasoconstrictors or patient comorbidities.
Q. How should combination therapies (e.g., ropivacaine mesylate with lidocaine) be designed to assess synergistic effects?
- Methodological Answer : Use factorial RCT designs to isolate interaction effects:
- Example : A study combining ropivacaine mesylate (0.894%) with lidocaine (2%) for epidural anesthesia in cesarean sections demonstrated faster onset and prolonged duration compared to either agent alone. Methods included:
- Randomization : Stratify by ASA physical status.
- Outcome Metrics : Sensory/motor blockade onset, hemodynamic stability, and postoperative pain scores .
- Statistical Analysis : Apply interaction terms in regression models to quantify synergism.
Q. What statistical approaches are appropriate for analyzing extended analgesic effects of sustained-release ropivacaine mesylate?
- Methodological Answer :
- Time-to-Event Analysis : Use Kaplan-Meier curves and Cox proportional hazards models to compare biological half-lives between formulations .
- Dose-Response Modeling : Fit nonlinear mixed-effects models (e.g., Emax models) to predict duration vs. dose relationships.
- Example : In nerve injury models, sustained-release formulations delayed neuropathy development by 1–3 days, requiring longitudinal mixed-model ANOVA .
Methodological Best Practices
- Reproducibility : Document experimental protocols in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s requirements for detailed methods and data availability) .
- Data Transparency : Deposit raw datasets in public repositories (e.g., ClinicalTrials.gov for trial data) and adhere to PLOS standards for open access .
- Ethical Reporting : Disclose conflicts of interest and follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
